2-(tert-Butyldimethylsilanyloxy)propan-1-ol
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Overview
Description
2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol is an organic compound with the molecular formula C8H20O2Si. It is a colorless to almost colorless liquid that is used as an intermediate in organic synthesis and pharmaceutical research. The compound is known for its stability and reactivity, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with propan-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The silyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen chloride (HCl) and bromine (Br2) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halogenated compounds or alkyl derivatives.
Scientific Research Applications
2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Acts as an intermediate in the production of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol involves its ability to act as a protecting group for hydroxyl groups in organic molecules. The silyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-([tert-Butyl(dimethyl)silyl]oxy)ethanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 2-([tert-Butyl(dimethyl)silyl]oxy)ethanamine
Uniqueness
2-([tert-Butyl(dimethyl)silyl]oxy)propan-1-ol is unique due to its specific structure, which provides a balance of stability and reactivity. The tert-butyl(dimethyl)silyl group offers protection to the hydroxyl group while allowing for selective reactions at other sites. This makes it a valuable intermediate in complex organic syntheses .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypropan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYOCKYIGKFINL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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